![molecular formula C20H20N4O2S B2993445 N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921499-78-7](/img/structure/B2993445.png)
N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
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Description
N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as TUTCA and is synthesized using a specific method that involves several steps.
Scientific Research Applications
Synthesis and Biological Activities :
- This compound is part of a class of chemicals synthesized for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition activities. A study by Gull et al. (2016) synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, showing significant activity for urease inhibition, more active than the standard used. This underscores the compound's potential in medicinal chemistry, particularly in enzyme inhibition studies (Gull et al., 2016).
Carcinogenicity Studies :
- Cohen et al. (1973) investigated the carcinogenicity of N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide in Swiss mice. The study is relevant as it provides insight into the structure-activity relationships of thiazole derivatives in cancer studies, which is crucial for understanding the potential risks and benefits of similar compounds in pharmacology (Cohen et al., 1973).
Pharmacological Evaluation :
- The pharmacological properties of various thiazole derivatives, including those similar to N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, have been explored. For example, Shukla et al. (2012) studied bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, indicating the potential of thiazole derivatives in targeting specific enzymes for therapeutic purposes (Shukla et al., 2012).
Antimicrobial Activity :
- Rezki (2016) conducted a study on the antimicrobial activity of thiazole-based compounds, which is significant for exploring new antimicrobial agents in the fight against resistant strains of bacteria and fungi (Rezki, 2016).
Optoelectronic Properties :
- In the field of material science, Camurlu and Guven (2015) investigated the optoelectronic properties of thiazole-based polythiophenes. This research highlights the potential of thiazole derivatives in electronic and photonic applications (Camurlu & Guven, 2015).
Corrosion Inhibition :
- Khaled and Amin (2009) explored the use of thiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid solutions. This study is important for industrial applications where corrosion prevention is crucial (Khaled & Amin, 2009).
properties
IUPAC Name |
N-(4-methylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-6-8-15(9-7-13)21-18(25)11-17-12-27-20(23-17)24-19(26)22-16-5-3-4-14(2)10-16/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXIWJOGUCYJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide |
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